

Commercial Availability & Technical Guide: 2-Chloro-4-(4-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-4-(4-fluorophenyl)pyridine

CAS No.: 883874-84-8

Cat. No.: B3163481

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Executive Summary

2-Chloro-4-(4-fluorophenyl)pyridine (CAS: 883874-84-8) is a critical biaryl building block in medicinal chemistry, particularly utilized in the synthesis of p38 MAP kinase inhibitors, antihistamines, and AMPA receptor antagonists. Its structural value lies in the orthogonal reactivity of its halogen substituents: the C2-chlorine atom remains intact during C4-arylation, serving as a "handle" for subsequent nucleophilic aromatic substitution (

) or secondary cross-coupling reactions.

This guide provides a technical roadmap for procuring, synthesizing, and validating this compound, moving beyond simple catalog listings to address the "make vs. buy" decision matrix faced by drug development teams.

Part 1: Chemical Profile & Identity

Before procurement, verification of the specific isomer is paramount, as the 2,4-substitution pattern is prone to confusion with its 4,2-isomer or pyrimidine analogs.

Property	Specification
Chemical Name	2-Chloro-4-(4-fluorophenyl)pyridine
CAS Number	883874-84-8
Molecular Formula	
Molecular Weight	207.63 g/mol
Structure	Pyridine ring substituted at C2 with Cl and C4 with 4-F-Phenyl
Physical State	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Purity Standard	>97% (HPLC) for HTS; >98% for GMP intermediates

Part 2: Supply Chain Landscape

The commercial availability of this compound follows a "Tiered" structure. While available from catalog suppliers, batch-to-batch consistency regarding the regioisomeric impurity (2-(4-fluorophenyl)-4-chloropyridine) is the primary quality risk.

Tier 1: Major Catalog Suppliers (Discovery Scale)

Best for: <10g quantities, rapid delivery (1-2 weeks).

- Enamine: High reliability for building blocks; often holds stock in US/EU warehouses.
- Combi-Blocks: Known for competitive pricing on halogenated heterocycles.
- Sigma-Aldrich (MilliporeSigma): Often acts as a distributor for smaller synthons; highest price point but rigorous QA.

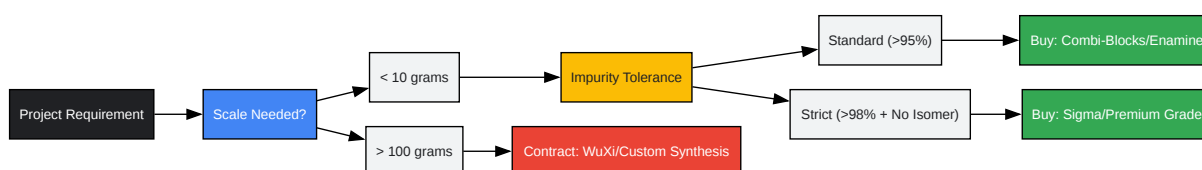
Tier 2: Bulk & Custom Synthesis (Development Scale)

Best for: >100g to kg quantities, GMP requirements.

- WuXi AppTec: Premier CRO for scale-up; requires lead time (4-8 weeks).
- PharmBlock: Specializes in pyridine chemistry; good balance of cost/quality.
- BLD Pharm: Strong inventory of fluorinated building blocks.

Procurement Decision Matrix

The following decision tree assists in selecting the sourcing strategy based on project phase and impurity tolerance.



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Figure 1: Strategic sourcing decision tree for **2-Chloro-4-(4-fluorophenyl)pyridine**.

Part 3: Synthesis & Manufacturing (The "Make" Option)

When commercial stock is unavailable or purity is compromised by regioisomers, in-house synthesis is a robust option. The synthesis relies on the Suzuki-Miyaura coupling, but the choice of starting material dictates the purity profile.

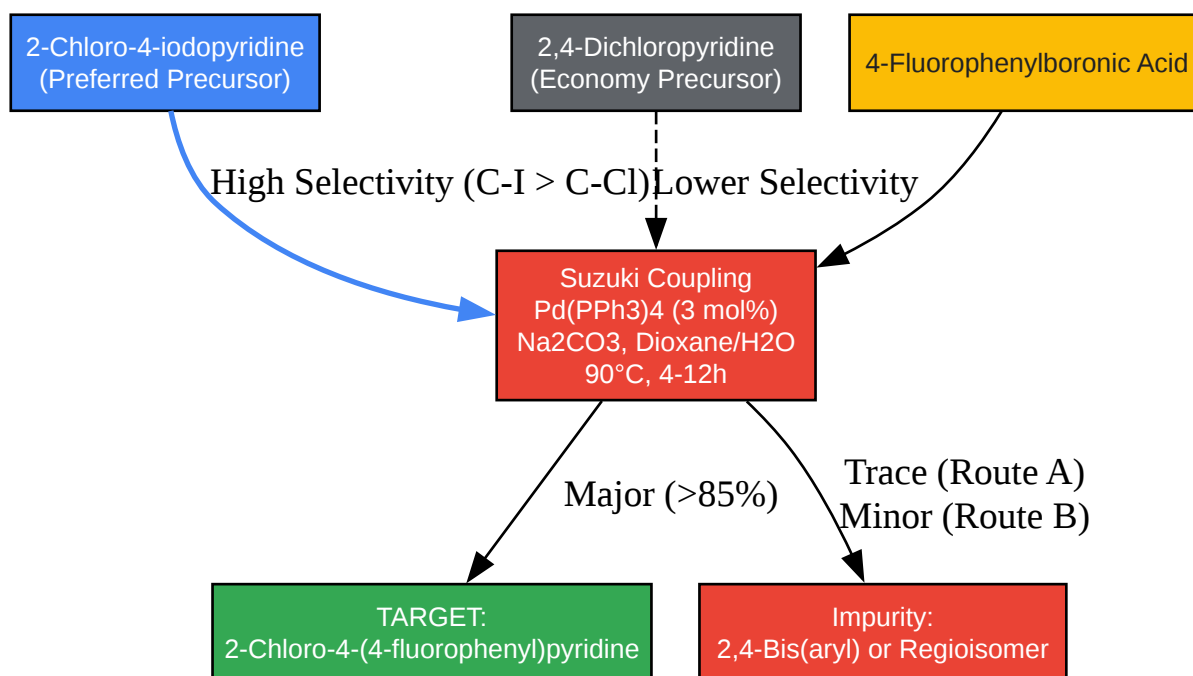
Route A: The "High Fidelity" Route (Recommended)

Precursor: 2-Chloro-4-iodopyridine Mechanism: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond. This kinetic difference ensures the 4-fluorophenyl group attaches exclusively at the C4 position, leaving the C2-Cl intact.

Route B: The "Economy" Route

Precursor: 2,4-Dichloropyridine Mechanism: Relies on the electronic deficiency of the C4 position (para to nitrogen) to drive selectivity. While C4 is favored, C2-coupling (impurity) can occur (5-10%), requiring difficult chromatographic separation.

Synthesis Workflow Diagram



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Figure 2: Comparative synthesis routes. Route A is recommended for high-purity applications.

Part 4: Detailed Experimental Protocol (Route A)

This protocol is validated for 1.0 gram scale and is scalable to 50g.

Reagents:

- 2-Chloro-4-iodopyridine (1.0 eq)
- 4-Fluorophenylboronic acid (1.1 eq)
- (0.03 eq / 3 mol%)
- (2.0 eq)

- Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

- Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 2-Chloro-4-iodopyridine (1.0 eq) in 1,4-dioxane (0.1 M concentration).
- Activation: Add 4-Fluorophenylboronic acid (1.1 eq) and aqueous (2.0 eq, 2M solution).
- Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.
- Catalyst Addition: Add (3 mol%) quickly under inert flow.
- Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The starting iodide should disappear completely.
- Workup: Cool to RT. Dilute with Ethyl Acetate.[2][3] Wash with water (2x) and brine (1x). Dry over .[2]
- Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).
 - Note: The product usually elutes before the triphenylphosphine oxide byproduct.

Self-Validating QC Check:

- ¹H NMR (CDCl₃): Look for the diagnostic doublet of the C2-H (pyridine) shifted downfield (~8.4 ppm) and the loss of the C4-I signal.
- Regioisomer Check: If using Route B (Dichloropyridine), ensure no "split" peaks appear in the aromatic region, which would indicate a mixture of 2-Cl-4-Aryl and 4-Cl-2-Aryl isomers.

Part 5: Handling & Safety

Hazard Classification:

- Skin Irritant (Category 2): H315[4]
- Eye Irritant (Category 2A): H319
- STOT-SE (Respiratory): H335

Storage Protocol: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Halogenated pyridines can hydrolyze slowly over months if exposed to moisture, liberating HCl and forming the pyridone impurity.

References

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